4-Nitrobenzyl chloride
Overview
Description
4-Nitrobenzyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a light yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as chloroform and ethanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
4-Nitrobenzyl chloride primarily targets the glutathione S-transferase (GST) enzyme . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .
Mode of Action
The compound interacts with its target, GST, by serving as a substrate . It undergoes reduction by NADPH to yield 4-nitrotoluene . This interaction results in changes in the enzyme’s activity, which can affect the detoxification processes in the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutathione metabolic pathway . This pathway is responsible for the detoxification of harmful compounds in the cell. The compound’s interaction with GST can influence the efficiency of this pathway, potentially leading to changes in cellular detoxification processes .
Pharmacokinetics
Given its chemical properties, it is soluble in chloroform , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of GST and, consequently, the efficiency of the glutathione metabolic pathway . These changes can affect the cell’s ability to detoxify harmful compounds, potentially leading to alterations in cellular health and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with GST . .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzyl chloride plays a significant role in biochemical reactions, particularly as a substrate for glutathione S-transferase (GST). This enzyme catalyzes the conjugation of reduced glutathione to a wide range of exogenous and endogenous hydrophobic electrophiles . The interaction between this compound and GST is crucial for the determination of GST activity in various biological samples, such as Chinese fetal liver . Additionally, this compound undergoes reduction by NADPH to yield 4-nitrotoluene .
Cellular Effects
This compound influences various cellular processes and functions. It acts as a substrate for GST, which is involved in detoxification processes within cells . The compound’s interaction with GST can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound with glutathione can lead to the formation of less toxic compounds, thereby protecting cells from oxidative stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as GST. The compound’s electrophilic nature allows it to react with the thiol group of glutathione, forming a conjugate that is subsequently processed by GST . This reaction is essential for the detoxification of harmful substances within cells. Additionally, this compound can undergo reduction by NADPH, leading to the formation of 4-nitrotoluene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively interact with GST and other biomolecules, leading to detoxification and protection against oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, while higher doses can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GST and NADPH . The compound undergoes conjugation with glutathione, facilitated by GST, leading to the formation of less toxic metabolites . Additionally, the reduction of this compound by NADPH results in the production of 4-nitrotoluene, which can be further metabolized within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins such as GST . This interaction facilitates the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with GST and other biomolecules . The compound’s subcellular localization is influenced by its chemical properties and interactions with cellular proteins. For example, the presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles within the cell .
Preparation Methods
4-Nitrobenzyl chloride can be synthesized through several methods:
Chlorination of 4-nitrotoluene: This method involves the chlorination of 4-nitrotoluene at 190°C without a catalyst to produce this compound.
Nitration of benzyl chloride: This alternative process involves the nitration of benzyl chloride, which co-produces 2-nitrobenzyl chloride and requires a difficult separation stage.
Chemical Reactions Analysis
4-Nitrobenzyl chloride undergoes various chemical reactions, including:
Reduction: It can be reduced by NADPH to yield 4-nitrotoluene.
Substitution: It acts as a substrate for glutathione S-transferase in the determination of this enzyme in biological samples.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Reducing agents: Such as NADPH for reduction reactions.
Nucleophiles: Such as thiols in substitution reactions.
Major products formed from these reactions include 4-nitrotoluene and various substituted benzyl derivatives.
Scientific Research Applications
4-Nitrobenzyl chloride has several scientific research applications:
Comparison with Similar Compounds
4-Nitrobenzyl chloride can be compared with other similar compounds such as:
4-Nitrobenzoyl chloride: This compound has a similar structure but contains a carbonyl chloride group instead of a benzyl chloride group.
2-Nitrobenzyl chloride: This isomer has the nitro group in the ortho position relative to the benzyl chloride group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNHWXDPDPSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
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DSSTOX Substance ID |
DTXSID4025745 | |
Record name | 4-Nitrobenzyl chloride | |
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Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB] | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
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Record name | 4-Nitrobenzyl chloride | |
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Solubility |
Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
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Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
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Density |
1.5647 (NTP, 1992) - Denser than water; will sink | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
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Color/Form |
Plates or needles from alcohol | |
CAS No. |
100-14-1 | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
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Record name | 4-Nitrobenzyl chloride | |
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Record name | Benzene, 1-chloromethyl-4-nitro- | |
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Record name | 4-Nitrobenzyl chloride | |
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Record name | α-chloro-4-nitrotoluene | |
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Record name | P-NITROBENZYL CHLORIDE | |
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Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
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Melting Point |
159.8 °F (EPA, 1998), 71 °C | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
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Precursor scoring | Relevance Heuristic |
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